molecular formula C12H9IO3 B8573940 methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate

methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate

Cat. No.: B8573940
M. Wt: 328.10 g/mol
InChI Key: SYFMVPLWVNZZHH-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-iodo-1-naphthoate is an organic compound with the molecular formula C12H9IO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a hydroxyl group, an iodine atom, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-4-iodo-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:

    Iodination: The starting material, 6-hydroxy-1-naphthoic acid, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.

    Esterification: The resulting 6-hydroxy-4-iodo-1-naphthoic acid is then esterified using methanol and a catalyst like sulfuric acid to form Methyl 6-hydroxy-4-iodo-1-naphthoate.

Industrial Production Methods

Industrial production of Methyl 6-hydroxy-4-iodo-1-naphthoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Large-scale iodination using industrial reactors to ensure uniform distribution of iodine.

    Continuous Esterification: Continuous flow reactors are employed for the esterification process to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-iodo-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-oxo-4-iodo-1-naphthoate.

    Reduction: Methyl 6-hydroxy-1-naphthoate.

    Substitution: Methyl 6-hydroxy-4-amino-1-naphthoate or Methyl 6-hydroxy-4-thio-1-naphthoate.

Scientific Research Applications

Methyl 6-hydroxy-4-iodo-1-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4-iodo-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-hydroxy-1-naphthoate: Lacks the iodine atom, making it less reactive in halogen bonding.

    Methyl 4-iodo-1-naphthoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    Methyl 6-hydroxy-4-bromo-1-naphthoate: Contains a bromine atom instead of iodine, leading to different reactivity and biological effects.

Uniqueness

Methyl 6-hydroxy-4-iodo-1-naphthoate is unique due to the presence of both a hydroxyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H9IO3/c1-16-12(15)9-4-5-11(13)10-6-7(14)2-3-8(9)10/h2-6,14H,1H3

InChI Key

SYFMVPLWVNZZHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=C(C=C1)I)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl-4-amino-6-hydroxy-1-naphthoate (0.500 g, 2.30 mmol) in THF (2.5 mL) was cooled to 0° C. and 3 N HCl (5.0 mL) was added. A solution of sodium nitrite (0.175 g, 2.53 mmol) in water (1.2 mL) was added and the mixture stirred at 0° C. for 15 min. A solution of potassium iodide (0.764 g, 4.60 mmol) in water (1.2 ml) was added and the mixture was stirred at 0° C. for 1 h. EtOAc was added and the solution was poured into water. The aqueous phase was separated and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford a red-brown oil. This material was purified via column chromatography on silica gel (eluting with 0-50% EtOAc-hexane) to afford methyl 6-hydroxy-4-iodo-1-naphthoate as a tan solid. MS (ESI, pos. ion) m/z: 328.8 (M+H). Mass Calc'd for C12H9IO3: 328.
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methyl-4-amino-6-hydroxy-1-naphthoate
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0.5 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of methyl 4-amino-6-hydroxy-1-naphthoate (0.500 g, 2.30 mmol) in THF (2.5 mL) was cooled to 0° C. and 3 N HCl (5.0 mL) was added. A solution of sodium nitrite (0.175 g, 2.53 mmol) in water (1.2 mL) was added and the mixture stirred at 0° C. for 15 min. A solution of potassium iodide (0.764 g, 4.60 mmol) in water (1.2 ml) was added and the mixture was stirred at 0° C. for 1 h. EtOAc was added and the solution was poured into water. The aqueous phase was separated and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford a red-brown oil. This material was purified via column chromatography on silica gel (eluting with 0-50% EtOAc-hexane) to afford methyl 6-hydroxy-4-iodo-1-naphthoate as a tan solid. MS (ESI, pos. ion) m/z: 328.8 (M+H). Mass Calc'd for C12H9IO3: 328.
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methyl 4-amino-6-hydroxy-1-naphthoate
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